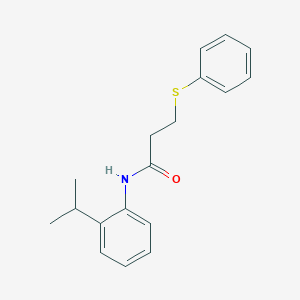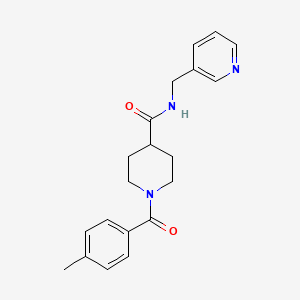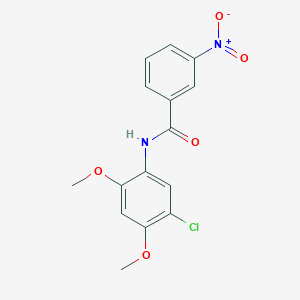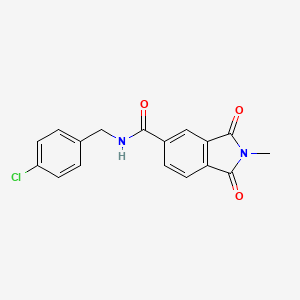
2-cyano-N'-cyclododecylideneacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N’-cyclododecylideneacetohydrazide is a chemical compound with the molecular formula C₁₅H₂₅N₃O It is a derivative of cyanoacetohydrazide, featuring a cyclododecylidene group attached to the hydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-cyclododecylideneacetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and cyclododecanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
- Dissolve cyanoacetohydrazide in ethanol.
- Add cyclododecanone to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of 2-cyano-N’-cyclododecylideneacetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-N’-cyclododecylideneacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyano-N’-cyclododecylideneacetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-cyano-N’-cyclododecylideneacetohydrazide involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the hydrazide moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and exert various effects, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyano-N’-cyclohexylideneacetohydrazide
- 2-Cyano-N’-cyclooctylideneacetohydrazide
- 2-Cyano-N’-cyclodecylideneacetohydrazide
Uniqueness
2-Cyano-N’-cyclododecylideneacetohydrazide is unique due to its larger cyclododecylidene group, which can influence its chemical reactivity and biological activity. The size and flexibility of the cyclododecylidene group can affect the compound’s ability to interact with molecular targets and participate in various chemical reactions.
Eigenschaften
IUPAC Name |
2-cyano-N-(cyclododecylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c16-13-12-15(19)18-17-14-10-8-6-4-2-1-3-5-7-9-11-14/h1-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVBRTLFSDWUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=NNC(=O)CC#N)CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(cyclohexylacetyl)amino]benzoate](/img/structure/B5734237.png)
![N-cyclohexyl-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5734242.png)
![N-[4-(butyrylamino)phenyl]-4-fluorobenzamide](/img/structure/B5734244.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5734250.png)


![6-tert-butyl-N-cyclohexyl-2-{[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5734292.png)


![9-ethoxy-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5734308.png)



